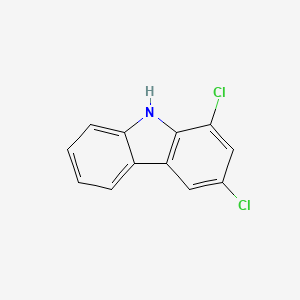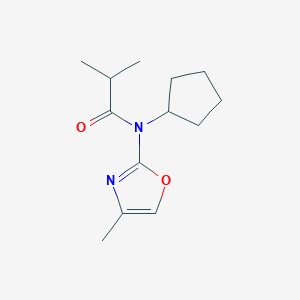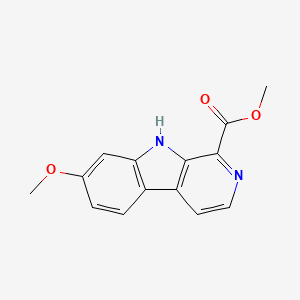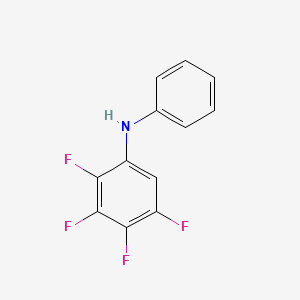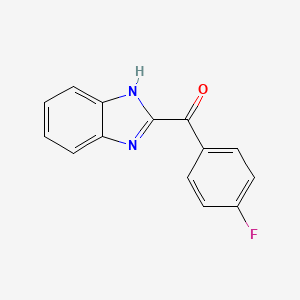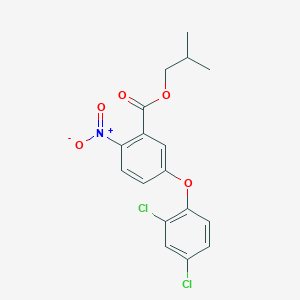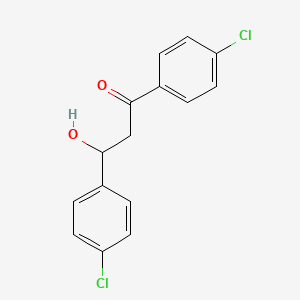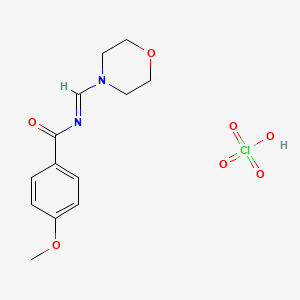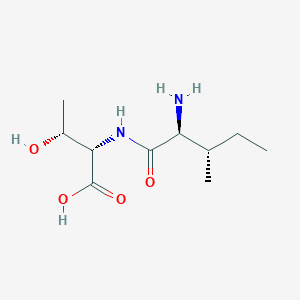![molecular formula C18H12N2O4S2 B14623137 Benzene, 1,4-bis[(4-nitrophenyl)thio]- CAS No. 54952-19-1](/img/structure/B14623137.png)
Benzene, 1,4-bis[(4-nitrophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis[(4-nitrophenyl)thio]-: is an organic compound characterized by a benzene ring substituted with two 4-nitrophenylthio groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[(4-nitrophenyl)thio]- typically involves the reaction of 1,4-dibromobenzene with 4-nitrothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis[(4-nitrophenyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis[(4-nitrophenyl)thio]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl rings can facilitate nucleophilic substitution reactions, where nucleophiles replace the nitro groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Benzene, 1,4-bis[(4-aminophenyl)thio]-.
Oxidation: Benzene, 1,4-bis[(4-nitrophenyl)sulfoxide]- or Benzene, 1,4-bis[(4-nitrophenyl)sulfone]-.
Scientific Research Applications
Benzene, 1,4-bis[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis[(4-nitrophenyl)thio]- involves its interaction with molecular targets through its nitro and thioether groups. The nitro groups can participate in redox reactions, while the thioether groups can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzene, 1,4-bis(methylthio)-: Similar structure but with methylthio groups instead of nitrophenylthio groups.
Benzene, 1-nitro-4-(phenylmethoxy)-: Contains a nitro group and a phenylmethoxy group.
Uniqueness: Benzene, 1,4-bis[(4-nitrophenyl)thio]- is unique due to the presence of both nitro and thioether groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research.
Properties
CAS No. |
54952-19-1 |
|---|---|
Molecular Formula |
C18H12N2O4S2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-nitro-4-[4-(4-nitrophenyl)sulfanylphenyl]sulfanylbenzene |
InChI |
InChI=1S/C18H12N2O4S2/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24/h1-12H |
InChI Key |
JPOVIWNGFVDMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
